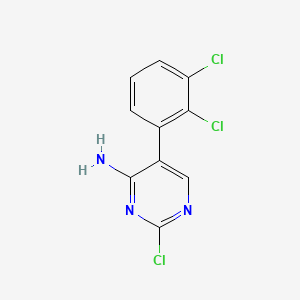
4-Amino-2-chloro-5-(2,3-dichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a chemical compound with the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol . This compound is commonly used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-β-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glucosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of 4-Methylumbelliferyl-β-D-glucopyranoside may involve large-scale glycosylation reactions using automated reactors to ensure consistency and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .
化学反応の分析
Types of Reactions
4-Methylumbelliferyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase enzymes to release 4-methylumbelliferone and glucose.
Oxidation: It can undergo oxidation reactions under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase in aqueous buffer solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Substitution: Various nucleophiles in the presence of catalysts like Lewis acids.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferyl-β-D-glucopyranoside.
科学的研究の応用
4-Methylumbelliferyl-β-D-glucopyranoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: Used as a substrate in enzyme assays to measure β-glucosidase activity by detecting the fluorescence of 4-methylumbelliferone.
Medical Research: Utilized in studies related to lysosomal storage disorders and other metabolic diseases.
Industrial Applications: Employed in the development of diagnostic kits and biosensors for detecting enzyme activity
作用機序
The mechanism of action of 4-Methylumbelliferyl-β-D-glucopyranoside involves its hydrolysis by β-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, making it a valuable tool for monitoring enzyme activity and studying enzyme kinetics .
類似化合物との比較
Similar Compounds
- 4-Methylumbelliferyl-β-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-mannopyranoside
- 4-Methylumbelliferyl-β-D-xylopyranoside
Uniqueness
4-Methylumbelliferyl-β-D-glucopyranoside is unique due to its specific substrate specificity for β-glucosidase enzymes. Its strong fluorescent properties upon hydrolysis make it particularly useful in biochemical assays compared to other similar compounds .
特性
分子式 |
C10H6Cl3N3 |
|---|---|
分子量 |
274.5 g/mol |
IUPAC名 |
2-chloro-5-(2,3-dichlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-3-1-2-5(8(7)12)6-4-15-10(13)16-9(6)14/h1-4H,(H2,14,15,16) |
InChIキー |
BFSVDYUJHGKXKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
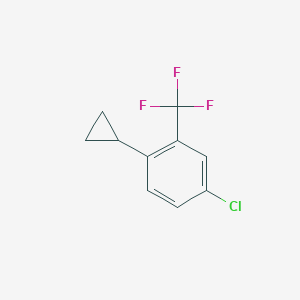
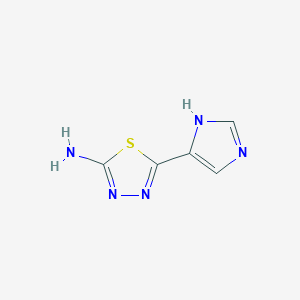
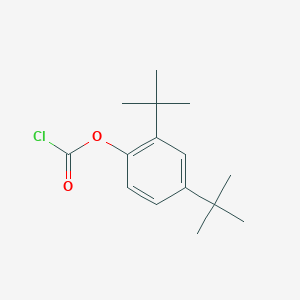
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
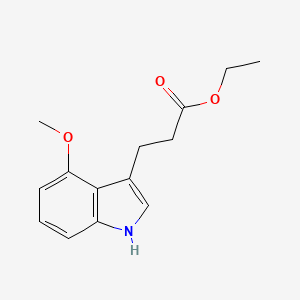
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
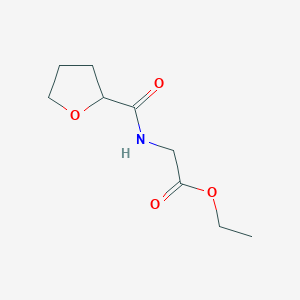


![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
